molecular formula C8H7ClN2 B1321240 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 307951-53-7

4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1321240
CAS No.: 307951-53-7
M. Wt: 166.61 g/mol
InChI Key: OFCAZVVESRXGRC-UHFFFAOYSA-N
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Description

4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C8H7ClN2. It is a derivative of pyridine and pyrrole, featuring a chlorine atom at the 4-position and a methyl group at the 2-position.

Mechanism of Action

Target of Action

This compound is a unique chemical provided to early discovery researchers for experimental purposes

Mode of Action

It’s known that the compound has a moderately strong intermolecular n–h⋯n hydrogen bond and a weak c–h⋯cl closed-shell interaction . These interactions could potentially influence its interaction with its targets.

Biochemical Pathways

It has been shown to reduce the migration and invasion abilities of 4t1 cells , suggesting it may impact pathways related to cell migration and invasion.

Result of Action

It has been shown to significantly reduce the migration and invasion abilities of 4t1 cells , suggesting it may have potential anti-cancer properties.

Biochemical Analysis

Biochemical Properties

4-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain kinases, such as FGFR1, FGFR2, and FGFR3, which are involved in cell signaling pathways . The nature of these interactions often involves binding to the active sites of these enzymes, thereby inhibiting their activity and affecting downstream signaling processes.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of breast cancer cells and induce apoptosis . Additionally, it can cause cell cycle arrest at specific phases, further impacting cell growth and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as kinases, and inhibits their activity. This inhibition can lead to changes in gene expression and cellular responses. The compound’s ability to form hydrogen bonds and interact with specific amino acid residues in the active sites of enzymes is crucial for its inhibitory activity .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are important factors in laboratory settings. Studies have shown that this compound remains stable under certain conditions, but it may degrade over extended periods or under specific environmental factors . Long-term effects on cellular function have been observed, including sustained inhibition of cell proliferation and induction of apoptosis in in vitro studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth. At higher doses, toxic or adverse effects may occur, including damage to normal tissues and organs . Understanding the dosage thresholds is essential for optimizing its use in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of specific metabolites . The compound’s metabolism may also influence its pharmacokinetics and overall efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution. Its localization within cells can impact its effectiveness and potential side effects .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its function. This compound may be directed to specific compartments or organelles within the cell, where it can exert its effects. Targeting signals or post-translational modifications may play a role in its localization and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-methylpyridine with a suitable reagent to form the desired pyrrolo[2,3-b]pyridine ring system .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the cyclization process efficiently .

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo[2,3-b]pyridine derivatives .

Scientific Research Applications

4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine
  • 6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
  • 4-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine

Uniqueness

4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in various research applications .

Properties

IUPAC Name

4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-4-6-7(9)2-3-10-8(6)11-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCAZVVESRXGRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CN=C2N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50610613
Record name 4-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307951-53-7
Record name 4-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=307951-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-CHLORO-2-METHYL-7-AZAINDOLE
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Synthesis routes and methods I

Procedure details

A mixture of 4-chloro-2-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo-[2,3-b]pyridine (296.5 mg, 1 mmol) and TBAF (5 mL, 1 M in THF, Aldrich) was refluxed overnight. The THF was removed under reduced pressure and the residue was diluted with water (5 mL). The precipitate that formed was collected, washed with water and dried (MgSO4) to afford the title compound (101 mg, 60%). 1H NMR (CD3OD) δ 7.99 (d, 1H, J=5.5 Hz), 7.06 (d, 1H, J=5.5 Hz), 6.23 (s, 1H), 2.46 (s, 3H); MS(ESI+) m/z 167 and 169 (M+H, 1 Cl)+.
Name
4-chloro-2-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo-[2,3-b]pyridine
Quantity
296.5 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Yield
60%

Synthesis routes and methods II

Procedure details

A mixture of 4-chloro-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (4.73 g), potassium carbonate (6.4 g), methanol (45 ml), and water (15 ml) was stirred at 90° C. for 2 hours. After the mixture was cooled, the obtained needle crystals were filtered and washed with water to obtain 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine (1.85 g).
Quantity
4.73 g
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

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